![molecular formula C17H19ClN2O4 B2939381 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034246-25-6](/img/structure/B2939381.png)
5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
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Description
5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
Synthesis and Neuroleptic Activity of Benzamides : This study designed and synthesized three series of benzamides as potential neuroleptics. The compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity. Specifically, compounds with a benzyl group and a methyl group on the terminal nitrogen showed enhanced activity, indicating their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Benzodifuranyl and Related Compounds : This paper discusses the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis Methodology
Simple and High-Yield Synthesis for Radiopharmaceutical Applications : A simple method for synthesizing a precursor for (S)-123I-IBZM, a radiopharmaceutical, starting from 2,6-dimethoxybenzoic acid. This highlights the compound's role in streamlining the production of diagnostic agents (Bobeldijk et al., 1990).
Crystalline Forms and Characterization
Characterization of Crystalline Forms : Two polymorphs of a closely related benzamide were prepared and characterized, offering insights into the stability and physicochemical properties of such compounds. This research could inform the development of pharmaceuticals with improved efficacy and stability (Yanagi et al., 2000).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-11-8-13(23-2)10-16(21)20(11)7-6-19-17(22)14-9-12(18)4-5-15(14)24-3/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVUGXYFPFGEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide |
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